

Benzyl Isovalerate (CAS No. 103-38-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Benzyl isovalerate*

Cat. No.: B091237

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Benzyl Isovalerate** (CAS No. 103-38-8), a versatile ester recognized for its applications in the flavor, fragrance, and cosmetic industries. While not primarily investigated for drug development, its role as a potential excipient and its presence in natural products warrant a thorough understanding of its chemical and physical properties.^[1] This document outlines its synthesis, purification, and analytical characterization, offering detailed experimental protocols for laboratory applications.

Core Quantitative Data

The following tables summarize the key physicochemical and regulatory information for **Benzyl Isovalerate**.

Table 1: Chemical Identification

Identifier	Value
Chemical Name	Benzyl 3-methylbutanoate
Synonyms	Benzyl isopentanoate, Isovaleric acid benzyl ester
CAS Number	103-38-8 [2] [3]
Molecular Formula	C ₁₂ H ₁₆ O ₂ [2] [4]
Molecular Weight	192.25 g/mol
FEMA Number	2152
EINECS Number	203-106-7

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless liquid [1]
Odor	Fruity, apple-like, sweet, floral [5] [6] [7]
Boiling Point	245-247 °C at 760 mmHg; 116 °C at 9 mmHg [5]
Density	0.988 g/mL at 25 °C [5]
Refractive Index (n ₂₀ /D)	1.486 - 1.490 [1]
Solubility	Insoluble in water; soluble in oils and ethanol
Vapor Pressure	0.0294 mmHg at 25°C [5]

Table 3: Safety and Handling

Parameter	Information
GHS Classification	Not classified as hazardous
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.
Personal Protective Equipment	Safety glasses, chemical-resistant gloves, and a lab coat are recommended.
Disposal	Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **Benzyl Isovalerate**.

Synthesis of Benzyl Isovalerate via Fischer Esterification

This protocol describes the synthesis of **Benzyl Isovalerate** from isovaleric acid and benzyl alcohol using an acid catalyst. The reaction is a classic example of Fischer esterification.[\[8\]](#)[\[9\]](#) [\[10\]](#)

Materials:

- Isovaleric acid (3-methylbutanoic acid)
- Benzyl alcohol
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH)
- Toluene
- 5% Sodium bicarbonate ($NaHCO_3$) solution
- Saturated sodium chloride ($NaCl$) solution (brine)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine isovaleric acid (0.1 mol), benzyl alcohol (0.12 mol), and toluene (100 mL).
- **Catalyst Addition:** Slowly add the acid catalyst (e.g., 1 mL of concentrated H_2SO_4 or 0.5 g of TsOH) to the mixture while stirring.
- **Reflux:** Attach the Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.[\[10\]](#)
- **Monitoring the Reaction:** Continue the reflux until the theoretical amount of water (1.8 mL) has been collected, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.
- **Work-up:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% $NaHCO_3$ solution (to neutralize the acid catalyst), and 50 mL of brine.

- Drying: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

Purification by Vacuum Distillation

The crude **Benzyl Isovalerate** obtained from the synthesis can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[\[11\]](#)

Equipment:

- Short-path distillation apparatus
- Vacuum pump
- Heating mantle with a stirrer
- Thermometer

Procedure:

- Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.
- Distillation: Transfer the crude **Benzyl Isovalerate** to the distillation flask. Begin heating the flask gently while applying a vacuum.
- Fraction Collection: Collect the fraction that distills at the expected boiling point of **Benzyl Isovalerate** under the applied pressure (e.g., 116 °C at 9 mmHg). Discard any initial lower-boiling fractions.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized **Benzyl Isovalerate** and to confirm its identity by analyzing its mass spectrum.[\[12\]](#)

Instrumentation and Conditions (Example):

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: DB-5ms (30 m x 0.25 mm x 0.25 μ m) or similar non-polar column.[\[13\]](#)
- Injector Temperature: 250 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Sample Preparation:

- Dilute a small sample of the purified **Benzyl Isovalerate** in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **Benzyl Isovalerate** molecule, confirming the presence of the ester group and the absence of the carboxylic acid hydroxyl group from the starting material.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Instrumentation and Sample Preparation:

- Spectrometer: Any standard FT-IR spectrometer.
- Method: Attenuated Total Reflectance (ATR) or neat liquid between salt plates (NaCl or KBr).
[\[17\]](#)
- Procedure (ATR): Place a drop of the purified liquid directly on the ATR crystal and acquire the spectrum.

Expected IR Absorptions:

- C=O stretch (ester): $\sim 1735 \text{ cm}^{-1}$
- C-O stretch (ester): $\sim 1250\text{--}1000 \text{ cm}^{-1}$
- Aromatic C-H stretch: $\sim 3100\text{--}3000 \text{ cm}^{-1}$
- Aliphatic C-H stretch: $\sim 3000\text{--}2850 \text{ cm}^{-1}$
- Absence of broad O-H stretch from carboxylic acid: $\sim 3300\text{--}2500 \text{ cm}^{-1}$

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of **Benzyl Isovalerate**.



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Caption: Workflow for the synthesis and characterization of **Benzyl Isovalerate**.

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